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Compound of Interest

Compound Name: 5-20928
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For Researchers, Scientists, and Drug Development Professionals

S-20928, also known as larsucosterol and formerly as DUR-928, is an investigational
endogenous epigenetic regulator with a promising therapeutic profile. This guide provides a
comprehensive comparison of the available in vitro and in vivo data for S-20928, offering
insights into its mechanism of action and clinical potential. The information is curated to assist
researchers and drug development professionals in evaluating its performance and potential
applications.

Mechanism of Action

S-20928 is a sulfated oxysterol that acts as an inhibitor of DNA methyltransferases (DNMTSs),
specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] By inhibiting these enzymes, S-20928
modulates DNA methylation, a key epigenetic mechanism, leading to the altered expression of
genes involved in critical cellular pathways. This regulation plays a significant role in lipid
metabolism, inflammatory responses, and cell survival.[1][2][3][4] The downstream effects of
this epigenetic modulation include the stabilization of mitochondria, reduction of lipotoxicity, and
promotion of cell survival, which are crucial in addressing conditions like alcohol-associated
hepatitis (AH).[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of S-20928 and a general
workflow for its evaluation in a clinical trial setting.
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Caption: Proposed mechanism of action for S-20928.
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Caption: Generalized workflow for a clinical trial of S-20928.

In Vitro Data

Currently, publicly available quantitative in vitro data for S-20928 is limited. However, functional
studies have demonstrated that S-20928 reduces intracellular lipid accumulation by inhibiting
lipid biosynthesis, dampens inflammation by decreasing inflammatory mediators, and improves
cell survival by suppressing apoptosis.[5] Mechanistic studies have confirmed that S-20928
inhibits DNMT1, 3a, and 3b, leading to reduced DNA hypermethylation.[5]

In Vivo Data
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A significant body of in vivo data for S-20928 comes from a Phase 2a clinical trial in patients
with alcohol-associated hepatitis (AH). This open-label, dose-escalation study evaluated the
safety, pharmacokinetics, and efficacy signals of larsucosterol.

Patient Demographics and Baseline Characteristics

The following table summarizes the baseline demographics and clinical presentation of the
severe AH patients who received S-20928 (DUR-928) compared to a control group receiving
standard of care (corticosteroids).

Corticosteroid

Characteristic DUR-928 (n=8) p-value
(n=13)
Age (years) 46.1 £10.1 48.2 £9.8 NS
Gender (% male) 62.5% 69.2% NS
MELD Score 23.8+x2.7 255+4.2 NS
Maddrey's DF 61.3 £ 20.9 69.5+21.1 NS
Total Bilirubin (mg/dL) 18.2+6.9 195+7.2 NS
AST (U/L) 166 + 96 199 + 111 NS
ALT (U/L) 68 + 39 82 + 49 NS
Creatinine (mg/dL) 1.0+0.3 1.2+0.6 NS
INR 19+04 2.1+05 NS

Data are presented as
Mean + SD (standard
deviation). NS = not

significant.

Efficacy in Alcohol-Associated Hepatitis (Phase 2a
Study)

The primary efficacy endpoint of the Phase 2a study was the change in the 7-day Lille score, a
prognostic model for 6-month mortality in patients with severe AH treated with corticosteroids. A
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score <0.45 indicates a response to treatment.

Historical Control

Efficacy Outcome DUR-928 . .
(Corticosteroids)
28-Day Survival Rate 100% (19/19) ~74% (historical average)[5]
Lille Score < 0.45
89% (16/18) N/A
(Responders)
Median Lille Score 0.10 0.41
Median Reduction in MELD _
>2 points N/A

Score (Day 28)

In this study, all 19 patients treated with larsucosterol survived the 28-day study period.[5] A
significant proportion of patients (74%) were discharged from the hospital within 72 hours of
receiving a single infusion.[5] Biochemical parameters, including serum bilirubin levels and
MELD scores, showed improvement in most subjects.[5]

Experimental Protocols

In Vivo: Phase 2a Clinical Trial in Alcohol-Associated
Hepatitis (NCT03432260)

o Study Design: This was a Phase 2a, multicenter, open-label, dose-escalation study.[5]

» Participants: The study enrolled 19 patients with a clinical diagnosis of AH. Seven subjects
had moderate AH (MELD score 11-20) and 12 had severe AH (MELD score 21-30).[5]

o Treatment: Patients received one or two intravenous infusions of larsucosterol (72 hours
apart) at doses of 30, 90, or 150 mg.[5]

o Follow-up: Patients were followed for 28 days.[5]

o Endpoints: The primary objectives were to assess the safety and pharmacokinetics of
larsucosterol. Efficacy signals, including changes in liver chemistry, biomarkers, MELD
scores, and Lille scores, were also evaluated.[5]
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Conclusion

S-20928 (larsucosterol) has demonstrated a compelling safety and efficacy profile in in vivo
studies, particularly in the context of alcohol-associated hepatitis. Its mechanism as an
epigenetic modulator targeting DNA methyltransferases provides a strong rationale for its
therapeutic potential in diseases characterized by inflammation, metabolic dysregulation, and
cell death. While detailed quantitative in vitro data is not as readily available in the public
domain, the existing preclinical and clinical findings support its continued development. Further
research, including more extensive in vitro characterization and ongoing later-phase clinical
trials, will be crucial in fully elucidating the therapeutic utility of S-20928.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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